
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound characterized by its unique molecular structure, which includes a triazine ring and a pyrrolidine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug development.
Molecular Structure and Properties
The compound's molecular formula is C20H22N6O2 with a molecular weight of 378.4 g/mol. The presence of the pyrrolidine and triazine moieties contributes to its solubility and biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N6O2 |
Molecular Weight | 378.4 g/mol |
CAS Number | 2034516-33-9 |
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as an inhibitor of various kinases, which are critical in cancer cell proliferation and survival. For instance, it has been noted for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapies. The compound binds to the ATP binding pocket of EGFR with high affinity, demonstrating IC50 values in the sub-micromolar range against both wild-type and mutant forms of the receptor .
The mechanism by which this compound exerts its biological effects can be attributed to:
- Kinase Inhibition : The compound inhibits key signaling pathways involved in tumor growth.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Metastasis : By targeting specific kinases involved in cell migration, it may reduce metastatic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on NSCLC : In non-small cell lung cancer (NSCLC) models, the compound demonstrated a 30% reduction in tumor size compared to controls when administered at therapeutic doses .
- Combination Therapy : When used in combination with other chemotherapeutic agents, it showed enhanced efficacy and reduced side effects compared to monotherapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has a half-life suitable for once-daily dosing regimens, making it a candidate for further clinical development .
Propiedades
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-20-23-17(22-19(24-20)26-12-4-5-13-26)14-21-18(27)15-6-8-16(9-7-15)25-10-2-3-11-25/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAEFMPCVJSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.